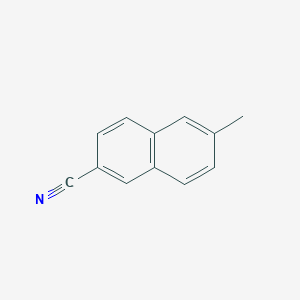
6-Methylnaphthalene-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylnaphthalene-2-carbonitrile is an organic compound with the molecular formula C12H9N It is a derivative of naphthalene, characterized by the presence of a cyano group (-CN) and a methyl group (-CH3) attached to the naphthalene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylnaphthalene-2-carbonitrile typically involves the cyanation of 6-methylnaphthalene. One common method is the Rosenmund-von Braun reaction, where 6-methylnaphthalene is reacted with copper(I) cyanide in the presence of a suitable solvent under reflux conditions . Another approach involves the Sandmeyer reaction, where 6-methylnaphthalene is first diazotized and then treated with copper(I) cyanide .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyanation processes using similar methods but optimized for higher yields and efficiency. The choice of solvent, temperature, and reaction time are critical factors in scaling up the production.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methylnaphthalene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products:
Oxidation: Naphthoquinones
Reduction: Primary amines
Substitution: Halogenated or nitrated naphthalene derivatives
Wissenschaftliche Forschungsanwendungen
6-Methylnaphthalene-2-carbonitrile has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Methylnaphthalene-2-carbonitrile involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the naphthalene ring can undergo electrophilic substitution. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug interactions .
Vergleich Mit ähnlichen Verbindungen
- 2-Cyano-6-methoxybenzothiazole
- 2-Methylnaphthalene
- 6-Methylnaphthalene
Comparison: 6-Methylnaphthalene-2-carbonitrile is unique due to the presence of both a cyano and a methyl group, which confer distinct chemical reactivity and biological activity. Compared to 2-methylnaphthalene, the cyano group in this compound enhances its electrophilic properties, making it more reactive in certain chemical reactions .
Eigenschaften
CAS-Nummer |
38879-95-7 |
|---|---|
Molekularformel |
C12H9N |
Molekulargewicht |
167.21 g/mol |
IUPAC-Name |
6-methylnaphthalene-2-carbonitrile |
InChI |
InChI=1S/C12H9N/c1-9-2-4-12-7-10(8-13)3-5-11(12)6-9/h2-7H,1H3 |
InChI-Schlüssel |
YYQROUFJRZIQNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















